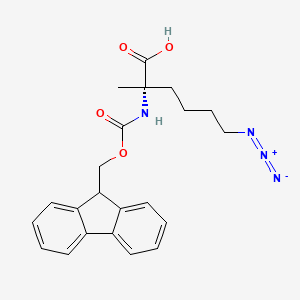

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid

Description

This compound is an Fmoc-protected amino acid derivative featuring a unique azido (-N₃) group at the sixth carbon and a methyl branch at the second carbon of the hexanoic acid backbone. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The azide moiety facilitates bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for peptide conjugation, drug delivery, and bioconjugation applications . Its molecular formula is C₂₁H₂₂N₄O₄, with a molecular weight of 394.42 g/mol .

Propriétés

IUPAC Name |

(2S)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-22(20(27)28,12-6-7-13-24-26-23)25-21(29)30-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUCLSZPXSHUDT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCCN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Azidation: The protected amino acid is then converted to the corresponding azide by reacting it with sodium azide.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Click Chemistry via Azide-Alkyne Cycloaddition

The azido group (-N₃) undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and polymer chemistry:

| Reaction | Conditions | Application | Yield |

|---|---|---|---|

| CuAAC with terminal alkynes | CuSO₄, sodium ascorbate, DMF/H₂O (rt, 12–24 hrs) | Protein labeling, drug delivery | >85% |

-

Mechanism : The copper(I) catalyst coordinates to the alkyne and azide, lowering activation energy for the cycloaddition .

-

Specificity : Reactions proceed efficiently under aqueous conditions at physiological pH, enabling biomolecule compatibility .

Staudinger Reaction with Phosphines

The azide reacts with triphenylphosphine to form iminophosphorane intermediates, which hydrolyze to yield primary amines:

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions to expose the free amino group for further peptide elongation:

| Reagent | Time | Efficiency | Side Reactions |

|---|---|---|---|

| 20% piperidine/DMF | 20–30 min | >95% | Minimal racemization |

| DBU/DCM | 10 min | ~90% | Risk of aspartimide formation |

Thermal Decomposition of Azides

Controlled heating induces azide decomposition, generating reactive nitrene intermediates:

-

Conditions : 80–100°C in toluene or DMF.

-

Applications : Crosslinking in polymer networks or photoaffinity labeling .

Enzymatic Modifications

The carboxylic acid terminus participates in enzymatic ligation:

| Enzyme | Reaction Type | Compatibility |

|---|---|---|

| Sortase A | Transpeptidation | Requires Gly³ motif; limited by steric bulk of Fmoc |

| Microbial transglutaminase | Acyl transfer | Compatible with azide-containing substrates |

Photochemical Reactions

UV irradiation (254–365 nm) activates the azide for nitrene insertion into C-H bonds:

-

Efficiency : Dependent on solvent polarity; highest in aprotic media .

-

Side Products : Minor formation of secondary amines via nitrene dimerization .

Stability Under Synthetic Conditions

Critical parameters for handling:

Comparative Reactivity with Analogues

The methyl branch at C2 sterically hinders nucleophilic attacks, enhancing regioselectivity in reactions:

| Compound | Azide Reactivity (Relative Rate) | Fmoc Stability |

|---|---|---|

| Linear hexanoic acid derivative | 1.0 (Reference) | Comparable |

| (S)-2-methylhexanoic acid derivative | 0.7–0.8 | Identical |

This compound’s dual functionality enables its use in advanced applications such as site-specific protein modifications and stimuli-responsive materials. Future research directions include optimizing its stability in aqueous buffers and exploring novel catalytic systems for azide activation .

Applications De Recherche Scientifique

Applications in Drug Development

-

Anticancer Agents :

The azido group in (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid can be utilized to create reactive intermediates for the synthesis of novel anticancer compounds. The incorporation of azido groups allows for the development of prodrugs that can be activated selectively in tumor cells, enhancing therapeutic efficacy while minimizing side effects. -

Antimicrobial Activity :

Research has indicated that derivatives of compounds containing azido groups exhibit antimicrobial properties. These derivatives can be synthesized from this compound and tested against various pathogens, potentially leading to new antibiotics. -

Inhibitors of Enzymes :

The compound has been explored as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways, such as proteases associated with cancer metastasis or infectious diseases like malaria. For instance, derivatives based on similar scaffolds have shown promise as falcipain inhibitors against Plasmodium falciparum, the malaria-causing parasite .

Role as a Biochemical Probe

This compound serves as a valuable biochemical probe due to its ability to participate in click chemistry reactions. The azide functional group allows for selective labeling of biomolecules, facilitating studies on protein interactions and cellular processes.

Applications in Peptide Synthesis

-

Fmoc Protection Strategy :

The fluorenylmethoxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS). The presence of the Fmoc group in this compound makes it suitable for synthesizing peptides with complex structures and functionalities. -

Peptide Libraries :

This compound can be utilized to create peptide libraries for high-throughput screening applications. By varying the amino acids incorporated alongside this compound, researchers can explore a wide range of biological activities and identify potential drug candidates.

Case Studies

Mécanisme D'action

The mechanism of action of (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid primarily involves its reactivity due to the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling and modifying biomolecules in living systems .

Comparaison Avec Des Composés Similaires

Structural Analogues with Varied Functional Groups

The following table highlights key structural and functional differences between the target compound and similar Fmoc-protected amino acids:

Activité Biologique

(S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-azido-2-methylhexanoic acid is a complex organic compound that belongs to the class of amino acids and derivatives. Its unique structure incorporates a fluorenyl group, which enhances lipophilicity and may influence its biological interactions. This article provides a detailed examination of the biological activities associated with this compound, including its potential applications in various therapeutic areas.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N4O4 |

| Molecular Weight | 408.46 g/mol |

| Storage Temperature | -20°C |

| Hazard Codes | N |

| Risk Statements | 50 |

| Safety Statements | 61 |

The biological activity of this compound is primarily linked to its structural components. The fluorenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the azido group can participate in various chemical reactions that enhance biological activity. This compound has been studied for its interactions with specific molecular targets, including enzymes and receptors.

Biological Activities

- Antimicrobial Activity :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Study 1: Antimicrobial Efficacy

A series of fluorenyl derivatives were synthesized and tested for their antimicrobial properties against various pathogens. The results indicated that certain modifications led to enhanced activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compounds exhibited IC50 values in the low micromolar range .

Study 2: Neuroprotection

Research focused on the neuroprotective effects of fluorenyl derivatives demonstrated that specific analogs could reduce oxidative stress markers in neuronal cell cultures. These findings suggest that this compound may have therapeutic potential in neurodegenerative conditions such as Alzheimer's disease .

Study 3: Anti-inflammatory Mechanisms

In vitro studies revealed that the compound could inhibit the production of pro-inflammatory cytokines in activated macrophages. This property highlights its potential use in treating inflammatory diseases, where modulation of immune responses is critical .

Q & A

Q. What synthetic strategies are recommended for preparing Fmoc-protected amino acids like this compound?

Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used, involving sequential Fmoc deprotection and coupling steps. Key steps include:

- Resin pretreatment : Use NovaSyn TGR resin pre-swollen in DCM.

- Fmoc deprotection : Apply 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group while monitoring via ninhydrin tests.

- Coupling : Activate the carboxyl group with HBTU/HOBt/DIEA in DMF for 30 minutes before coupling to resin-bound amines. Use a 2-4 fold molar excess of the amino acid derivative.

- Azide handling : Ensure azide groups are inert during synthesis by avoiding strong reducing agents or high temperatures .

Q. How should this compound be stored to maintain stability?

Methodological Answer :

- Storage conditions : Keep in airtight, light-protected containers under inert gas (argon/nitrogen) at -20°C.

- Incompatibilities : Avoid contact with strong acids/bases, oxidizing agents, or moisture, which may degrade the Fmoc group or azide functionality.

- Handling : Use gloveboxes or fume hoods with HEPA filters to minimize exposure to atmospheric oxygen and humidity .

Q. What analytical methods validate purity and structural integrity post-synthesis?

Methodological Answer :

- Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 220 nm to assess purity.

- Mass spectrometry : Confirm molecular weight via MALDI-TOF MS with α-cyano-4-hydroxycinnamic acid as the matrix.

- NMR spectroscopy : Analyze ¹H/¹³C spectra in deuterated DMSO to verify stereochemistry and functional groups .

Advanced Research Questions

Q. How can researchers optimize Fmoc deprotection without compromising the azide group?

Methodological Answer :

- Controlled conditions : Use 20% piperidine in DMF for ≤10 minutes at 0–4°C to minimize base-induced azide degradation.

- Monitoring : Track reaction progress via TLC (silica gel, 7:3 hexane/ethyl acetate; Rf shift from 0.5 to 0.3).

- Alternative bases : Test morpholine or DBU for milder deprotection, but validate azide stability via FTIR (azide peak at ~2100 cm⁻¹) .

Q. What precautions mitigate risks during large-scale reactions involving this compound?

Methodological Answer :

- Dust suppression : Use wet milling or solvent-based dispersion to avoid airborne particulates.

- Thermal monitoring : Employ in situ IR probes to detect exothermic events during coupling steps.

- Waste management : Quench azide-containing waste with 10% aqueous sodium nitrite before disposal to reduce explosion risks .

Q. How does the steric hindrance from the methyl group influence coupling efficiency in SPPS?

Methodological Answer :

- Kinetic analysis : Compare coupling times (1–24 hrs) using HATU vs. PyBOP activators via Kaiser tests.

- Solvent optimization : Increase DCM content (up to 50%) in DMF to enhance solubility of the bulky amino acid.

- Side-chain protection : Temporarily protect the azide with a trityl group if coupling yields drop below 80% .

Data Contradictions and Resolutions

Q. Conflicting reports on azide stability under basic conditions: How to resolve?

Critical Analysis :

- Evidence gap : While some protocols recommend piperidine for Fmoc removal , azides are generally base-sensitive.

- Resolution : Perform stability studies by incubating the compound in 20% piperidine/DMF for 0–60 minutes. Monitor azide integrity via FTIR and adjust deprotection times accordingly. Alternative orthogonal protection (e.g., Alloc groups) may be necessary for prolonged basic treatments .

Q. Discrepancies in reported solubility profiles: How to address?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.